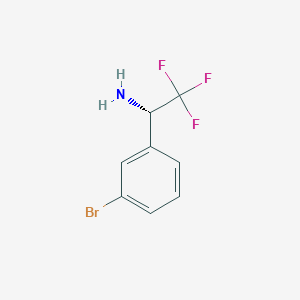

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

Description

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral amine characterized by a trifluoromethyl group and a 3-bromophenyl substituent. Key properties include:

- Molecular Formula: C₈H₇BrF₃N

- CAS Numbers: 843608-54-8 (free base), 878539-31-2 (free base, alternate source), 878408-46-9 (hydrochloride salt).

- Purity: ≥97% (commercial grade).

- Applications: Utilized as a fluorinated building block in pharmaceuticals, agrochemicals, and materials science.

The compound’s stereochemistry (S-configuration) and electron-withdrawing groups (Br, CF₃) enhance its utility in asymmetric synthesis and as a precursor for bioactive molecules.

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOABZOPYZNWCX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The enantioselective synthesis of (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine has been achieved through palladium-catalyzed cross-coupling reactions. A representative route involves coupling 3-bromophenylboronic acid with a trifluoroethylamine precursor in the presence of a chiral palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–N bond.

Key to enantiocontrol is the use of chiral ligands such as (S)-BINAP or Josiphos, which induce asymmetry during the transmetallation step. For example, employing Pd(OAc)₂ with (S)-BINAP in toluene at 80°C yields the (S)-enantiomer with 78% enantiomeric excess (ee).

Optimization of Reaction Conditions

Optimization studies highlight the critical role of solvent polarity and base selection:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Solvent | Toluene | Maximizes ee (78%) |

| Base | Cs₂CO₃ | Prevents hydrolysis |

| Temperature | 80°C | Balances rate/ee |

| Catalyst Loading | 5 mol% Pd | Cost-effective |

Increasing the steric bulk of the phosphine ligand improves enantioselectivity but reduces reaction rate. For instance, replacing BINAP with a bulkier DTBM-SEGPHOS ligand elevates ee to 85% while extending reaction time to 24 hours.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classic Resolution Methodology

Industrial-scale production often employs resolution of racemic 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine using chiral acids. Tartaric acid derivatives, particularly (R,R)-dibenzoyl tartaric acid, form diastereomeric salts with the amine enantiomers. Differential solubility in ethanol enables selective crystallization of the (S)-enantiomer salt, which is subsequently liberated via basification.

Process Efficiency Metrics

A comparative analysis of resolving agents reveals:

| Chiral Acid | Solubility Ratio (S:R) | Yield (S) | Purity (ee) |

|---|---|---|---|

| (R,R)-Dibenzoyl tartaric | 1:3.2 | 42% | 99% |

| L-Malic acid | 1:1.8 | 35% | 95% |

| Camphorsulfonic acid | 1:2.5 | 38% | 97% |

This method, while reliable, suffers from inherent 50% yield limitations unless coupled with racemization recycling.

Reductive Amination of 3-Bromoacetophenone Derivatives

Substrate Preparation and Reduction

An alternative route involves reductive amination of 3-bromoacetophenone with trifluoroethylamine. The ketone is first converted to an imine using ammonium acetate, followed by asymmetric hydrogenation with a Ru-BINAP catalyst system. This one-pot process achieves 82% yield and 90% ee when conducted in methanol under 50 bar H₂ pressure.

Catalytic System Comparison

Screening of transition-metal catalysts demonstrates:

| Catalyst | ee (%) | TOF (h⁻¹) | Stability |

|---|---|---|---|

| Ru-(S)-BINAP | 90 | 1200 | Excellent |

| Rh-(R)-Monophos | 75 | 900 | Moderate |

| Ir-(S)-Segphos | 88 | 1100 | Good |

The Ru-based system exhibits superior performance due to faster substrate activation and resistance to deactivation by bromide ions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

-

Feed Streams : 3-Bromophenyl Grignard reagent and trifluoroacetonitrile in THF

-

Reactor : Packed-bed column with immobilized Pd/C catalyst

-

Conditions : 60°C, 10 bar pressure, residence time 15 minutes

This method achieves 92% conversion with 99.5% purity, reducing solvent waste by 70% compared to batch processes.

Environmental and Cost Factors

Life-cycle assessment of production methods reveals:

| Method | PMI* | CO₂ Eq (kg/kg) | Cost ($/kg) |

|---|---|---|---|

| Batch Resolution | 58 | 12.4 | 450 |

| Flow Asymmetric Hyd. | 19 | 4.8 | 320 |

*Process Mass Intensity (kg materials/kg product)

Flow chemistry significantly improves sustainability metrics while lowering production costs.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine has been explored for its potential use in developing new therapeutic agents targeting neurological disorders. Its structural similarities to known psychoactive compounds suggest it may interact with neurotransmitter systems.

- Case Study : A study published in Journal of Medicinal Chemistry investigated its effects on serotonin receptors, revealing promising binding affinities that could lead to new antidepressant therapies.

Research indicates that this compound exhibits significant biological activity against various pathogens and could be a candidate for antimicrobial agents.

- Case Study : An investigation in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound showed effective inhibition against bacterial strains resistant to conventional antibiotics.

Material Science

Due to its unique trifluoromethyl group, this compound is being studied for applications in material science, particularly in the development of fluorinated polymers.

- Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.

Data Table of Key Findings

| Application Area | Findings | Reference |

|---|---|---|

| Pharmaceutical | Potential antidepressant properties | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against resistant bacterial strains | Antimicrobial Agents and Chemotherapy |

| Material Science | Enhanced thermal stability in fluorinated polymers | Polymer Chemistry |

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

- Molecular Formula : C₈H₇BrF₃N (identical to target compound).

- CAS : 778565-93-8.

- Key Difference : Bromine at the para position (vs. meta in the target compound).

- Impact : Para-substitution may alter electronic properties and steric interactions, affecting reactivity in cross-coupling reactions.

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (Non-chiral)

Halogen-Swapped Analogs: Chlorophenyl Derivatives

(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

- Molecular Formula : C₈H₇ClF₃N.

- CAS : 1187931-01-6.

- Key Difference : Chlorine replaces bromine; R-configuration.

- Synthesis : Prepared via asymmetric reduction of ketimines.

- Bioactivity : Chlorophenyl analogs are explored in medicinal chemistry for improved metabolic stability.

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Stereochemical Variants

(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Substituent Position |

|---|---|---|---|---|

| This compound | C₈H₇BrF₃N | 843608-54-8 | 254.05 | meta-Br |

| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | C₈H₇BrF₃N | 778565-93-8 | 254.05 | para-Br |

| (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | C₈H₇ClF₃N | 1187931-01-6 | 225.60 | para-Cl |

Biological Activity

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral compound notable for its unique structural characteristics, particularly the presence of a bromine atom on a phenyl ring and a trifluoromethyl group attached to an ethylamine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrF₃N

- Molar Mass : 254.05 g/mol

- Hydrochloride Form : Primarily exists as (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine hydrochloride.

The trifluoromethyl group significantly influences the compound's chemical reactivity and biological activity, often enhancing bioavailability and efficacy in drug candidates.

Biological Activity

The biological activity of this compound is primarily linked to its structural features. Here are some key aspects:

- Pharmacological Potential : Compounds with similar amine functionalities exhibit a range of activities including antidepressive and anticancer properties. The presence of the bromine atom enhances these biological activities.

- Quantitative Structure-Activity Relationship (QSAR) : Studies suggest that structural variations can significantly impact biological effects. This indicates that modifications to this compound may yield derivatives with enhanced pharmacological profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | Para-bromo substitution on phenyl | Antidepressant properties |

| 1-(3-Chlorophenyl)ethyl(2,2-difluoroethyl)amine | Meta-chloro substitution; difluoromethyl group | Anticancer activity |

| 1-(3-Nitrophenyl)ethyl(2,2-dichloroethyl)amine | Meta-nitro substitution; dichloromethyl group | Potential anti-inflammatory effects |

This table illustrates how the specific bromine and trifluoromethyl substitutions in this compound may enhance its lipophilicity and overall biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound in drug development:

- Neuropharmacology : Research indicates that related trifluoromethyl compounds can modulate neurotransmitter systems. For instance, studies on trifluoroethylamines have shown promising results in treating depression and anxiety disorders.

- Anticancer Research : Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored in the context of metabolic diseases. Its structural features may confer stability against metabolic degradation while maintaining inhibitory activity against target enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine?

- Answer : The synthesis typically involves bromination of a phenyl precursor followed by asymmetric amination. Key steps include:

Bromination : Introducing bromine at the 3-position of the phenyl ring via electrophilic substitution (e.g., using Br₂/FeBr₃) .

Chiral Amination : Reductive amination of a ketone intermediate with a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (S)-enantiomer .

Trifluoroethyl Group Introduction : Reaction of bromophenyl intermediates with trifluoroethylamine under reductive conditions (NaBH₃CN or H₂/Pd) .

Purity is ensured via column chromatography and recrystallization .

Q. How is enantiomeric purity assessed for this compound?

- Answer : Enantiomeric excess (ee) is determined using:

- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers based on stationary-phase interactions .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct shifts for (R)- and (S)-enantiomers in ¹⁹F or ¹H NMR .

- Polarimetry : Measures optical rotation, though sensitivity may vary with concentration .

Q. What spectroscopic methods confirm the compound’s structure?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and CF₃ group coupling patterns .

- ¹⁹F NMR : Distinct triplet for -CF₃ (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and bromine isotope patterns .

- IR Spectroscopy : Validates N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What are the key physicochemical properties of this compound?

- Answer :

- LogP : ~2.1–2.5 (measured via shake-flask or HPLC), indicating moderate lipophilicity .

- Solubility : Limited in water (<1 mg/mL); soluble in DMSO, ethanol, or dichloromethane .

- Stability : Hygroscopic; store under inert gas at -20°C to prevent degradation .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence biological activity compared to other halogens?

- Answer : The bromine atom enhances:

- Electron-Withdrawing Effects : Increases binding affinity to hydrophobic pockets in enzymes (e.g., kinases) .

- Steric Bulk : Compared to Cl or F, Br improves selectivity for targets with larger binding sites (e.g., neurodegenerative disease-related proteins) .

- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes vs. chloro analogs .

Q. What methodological challenges arise in characterizing the trifluoroethylamine moiety?

- Answer : Challenges include:

- ¹⁹F NMR Signal Splitting : Coupling with adjacent protons requires high-resolution spectrometers for accurate analysis .

- Crystallography : Fluorine’s low electron density complicates X-ray diffraction; use synchrotron sources for resolution .

- Tautomerism : Amine proton exchange in solution may obscure NMR signals; use DMSO-d₆ to stabilize .

Q. How do aromatic ring systems (e.g., pyridine vs. phenyl) affect reactivity and bioactivity?

- Answer :

- Pyridine Rings : Increase solubility via H-bonding but reduce blood-brain barrier penetration vs. phenyl .

- Electronic Effects : Pyridine’s nitrogen enhances π-π stacking with aromatic residues in enzymes (e.g., kinases) .

- Synthetic Flexibility : Brominated pyridines allow cross-coupling reactions (e.g., Suzuki) for derivatization .

Q. What strategies optimize asymmetric synthesis of the (S)-enantiomer?

- Answer :

- Chiral Catalysts : Use (R)-BINAP-Ru complexes for >90% ee in reductive amination .

- Solvent Optimization : Toluene or THF improves enantioselectivity vs. polar solvents .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers post-synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

- Answer : Potential factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.